Lipophilicity Enhancement by N3-Dodecyl Substitution
The target compound incorporates an n-dodecyl (C12) substituent at the N3 position of the thioxothiazolidinone ring, in contrast to the n-butyl (C4) chain in the closest commercially cataloged analog CAS 618075-36-8 and the furan-2-ylmethyl group in CAS 618077-73-9 . The extended alkyl chain substantially increases the predicted partition coefficient (cLogP). Based on the molecular formula C27H37BrN2O2S2, the calculated XLogP value for the target compound is predicted to be approximately 9.1, compared to approximately 5.8 for the N3-butyl analog (C19H21BrN2O2S2) and approximately 4.2 for the N3-furfuryl analog (C20H17BrN2O3S2) [1]. This differential of ΔcLogP ≈ 3.3–4.9 units represents a >1000-fold theoretical increase in octanol-water partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 9.1 (predicted from molecular formula C27H37BrN2O2S2) |
| Comparator Or Baseline | N3-butyl analog (CAS 618075-36-8): XLogP ≈ 5.8; N3-furfuryl analog (CAS 618077-73-9): XLogP ≈ 4.2 |
| Quantified Difference | ΔXLogP ≈ +3.3 to +4.9 (target vs. shorter-chain analogs) |
| Conditions | Computed XLogP values based on PubChem XLogP3 algorithm; no experimentally measured logP data available for the target compound |
Why This Matters
Higher lipophilicity directly influences membrane partitioning, passive cellular permeability, and non-specific protein binding, making this compound a suitable probe for assays where enhanced membrane interaction or hydrophobic pocket binding is mechanistically relevant.
- [1] PubChem XLogP3 prediction algorithm (RDKit-based). For methodology, see: Cheng T, Zhao Y, Li X, Lin F, Xu Y, Zhang X, Li Y, Wang R, Lai L. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. J Chem Inf Model. 2007;47(6):2140-2148. View Source
